molecular formula C21H25ClN2O4S B2401298 N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1788677-66-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2401298
CAS No.: 1788677-66-6
M. Wt: 436.95
InChI Key: PMFRTRQUBYQBCK-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a sulfonamide group integrated into a pyrrolidine ring, a structural motif found in compounds investigated for modulating various biological targets . The presence of the sulfonamide functional group is significant, as this pharmacophore is commonly associated with a wide range of pharmacological activities and is often explored in the development of enzyme inhibitors . The specific structural attributes of this compound, including the 3-chlorophenyl and methoxypropyl segments, suggest potential as a key intermediate or scaffold for the design and synthesis of novel bioactive molecules. Researchers may employ this compound in the development of targeted chemical libraries for high-throughput screening against specific protein targets, such as kinases or GPCRs . It is presented as a high-purity material to ensure consistency and reliability in experimental results, suitable for hit-to-lead optimization studies and structure-activity relationship (SAR) analysis. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-21(28-2,17-6-5-7-18(22)14-17)15-23-20(25)16-8-10-19(11-9-16)29(26,27)24-12-3-4-13-24/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFRTRQUBYQBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-aminobenzenesulfonamide with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the 3-Chlorophenyl-2-Methoxypropyl Group: This final step can be accomplished through a nucleophilic substitution reaction, where the benzamide derivative reacts with 3-chlorophenyl-2-methoxypropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 3-chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Derivatives with substituted nucleophiles

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a variety of bacterial strains, including resistant strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Anticancer Potential : In vitro studies have demonstrated that N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can induce apoptosis in cancer cell lines. The compound appears to inhibit key enzymes involved in cancer cell proliferation, suggesting potential use in cancer treatment.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, it is being investigated as a potential chemotherapeutic agent.
  • Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial infections.
  • Management of Inflammatory Disorders : The anti-inflammatory potential positions it as a possible treatment for conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammation in animal models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant induction of apoptosis
Antimicrobial EfficacyMinimum inhibitory concentration (MIC) determinationLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and structurally related analogs from the evidence.

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Molecular Weight* Key Functional Groups Hypothesized Target Physicochemical Properties
Target Compound ~476.9† 3-Chlorophenyl, methoxypropyl, pyrrolidine sulfonyl GPCRs or ion channels Moderate lipophilicity (logP ~3.5)
CL316243 () ~544.3 3-Chlorophenyl, hydroxyethyl, benzodioxole β3-adrenergic receptor High solubility (disodium salt)
L742791 () ~610.5 Iodobenzenesulfonamide, hydroxypropyl Unspecified receptor Low solubility (neutral sulfonamide)
Example 53 () 589.1 Fluorophenyl, pyrazolo-pyrimidine, isopropyl Kinase or enzyme MP: 175–178°C; low aqueous solubility

*Calculated using formula or provided data.
†Estimated via molecular formula (C21H24ClN2O4S).

Key Findings:

The pyrrolidine sulfonyl group in the target compound differs from L742791’s iodobenzenesulfonamide. Pyrrolidine’s electron-donating nature may enhance binding affinity in hydrophobic pockets, whereas iodine in L742791 could introduce steric hindrance or radiolabeling utility .

Physicochemical Properties: The target compound’s predicted logP (~3.5) indicates moderate lipophilicity, balancing membrane penetration and solubility. In contrast, Example 53’s fluorophenyl and pyrazolo-pyrimidine groups contribute to its low solubility, as reflected in its high melting point (175–178°C) .

The absence of fluorine or heterocyclic moieties in the target compound may simplify synthesis compared to Example 53.

Research Implications and Limitations

  • Strengths : The target compound’s hybrid structure combines features of GPCR-targeting agents (e.g., CL316243) and sulfonamide-based modulators (e.g., L742791), suggesting versatility in drug design.
  • Gaps : Direct biological data (e.g., IC50, receptor binding assays) are absent in the provided evidence. Further studies should prioritize in vitro screening against β-adrenergic receptors or sulfonamide-sensitive targets (e.g., carbonic anhydrase).
  • Comparative Advantage : The pyrrolidine sulfonyl group may offer metabolic stability over hydrolytically labile esters (e.g., CL316243’s benzodioxole) .

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The chemical formula for this compound is C22H26ClN2O3S. The synthesis typically involves several key steps:

  • Formation of the Benzamide Core : The reaction of 4-aminobenzenesulfonamide with an acyl chloride or anhydride under basic conditions.
  • Introduction of the Pyrrolidin-1-ylsulfonyl Group : Sulfonylation using pyrrolidine and a sulfonyl chloride reagent.
  • Attachment of the 3-Chlorophenyl-2-Methoxypropyl Group : Achieved through nucleophilic substitution with 3-chlorophenyl-2-methoxypropyl halide in the presence of a base .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. The unique structural components allow it to modulate these targets, potentially inhibiting their activity or altering their function. This mechanism is crucial for its therapeutic effects, particularly in neuropharmacology and anti-inflammatory applications .

Neuroleptic Activity

Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For example, related benzamides have shown potent effects against apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating a possible therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Study Findings Methodology
Study AShowed a significant reduction in stereotyped behavior in rats treated with similar benzamides compared to controls.Behavioral assays measuring stereotypy induced by apomorphine.
Study BIndicated anti-inflammatory effects through the inhibition of TNF-alpha production in vitro.Cell culture assays using macrophages stimulated with LPS.
Study CHighlighted the binding affinity of the compound to dopamine receptors, suggesting its potential as an antipsychotic agent.Radioligand binding assays on rat brain membranes.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation, coupling, and functional group protection/deprotection. Key steps include:

  • Sulfonamide Formation : React 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with thionyl chloride to generate the sulfonyl chloride intermediate, followed by coupling with the amine-containing scaffold .
  • Coupling Conditions : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Yield Optimization : Vary solvents (e.g., DCM vs. THF), temperatures (0°C to reflux), and catalysts (e.g., DMAP). For example, reports a 61% yield using reverse-phase chromatography (10–40% acetonitrile/water gradient) for purification .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. For example, shows distinct aromatic proton signals at δ 7.74–6.84 ppm and methoxy groups at δ 3.80 ppm, with coupling constants (J=8.7J = 8.7 Hz) confirming para-substitution .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 552.5 in ) and detect impurities .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation.
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility, as demonstrated for structurally similar sulfonamides in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to improve target affinity?

Methodological Answer:

  • Core Modifications : Replace the 3-chlorophenyl group with fluorophenyl or bromophenyl analogs to assess halogen effects on binding (see for analogous substitutions ).
  • Side Chain Optimization : Introduce methyl or ethyl groups to the pyrrolidine ring to modulate lipophilicity (logP) and metabolic stability, as seen in ’s sulfonamide derivatives .
  • Bioisosteres : Substitute the methoxypropyl group with cyclopropyl or ethoxyethyl chains to evaluate steric and electronic impacts .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?

Methodological Answer:

  • Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate absolute bioavailability (F%F\%).
  • Bioanalytical Methods : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. ’s reverse-phase chromatography conditions (acetonitrile/water gradients) are adaptable for plasma analysis .
  • Metabolite ID : Perform hepatic microsome incubations with NADPH to identify CYP450-mediated oxidation sites .

Q. How can conflicting spectral data (e.g., NMR peak assignments) be resolved?

Methodological Answer:

  • 2D NMR : Utilize COSY and HSQC to correlate proton-proton and proton-carbon interactions. For example, used 13^13C NMR to assign carbonyl carbons at δ 167.2 ppm and aromatic carbons at δ 129.9–103.5 ppm .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals (e.g., methoxy vs. methyl groups).

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB IDs for sulfonamide-binding enzymes). Adjust scoring functions to account for hydrophobic interactions with the chlorophenyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidine sulfonyl group in the binding pocket .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA.
  • pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., methoxypropyl or sulfonamide bonds) .

Q. What strategies ensure selectivity in kinase or receptor binding assays?

Methodological Answer:

  • Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Counter-Screens : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) for GPCRs, as in ’s protocols for benzamide derivatives .

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